molecular formula C4H4BrNO2S2 B1376783 4-Bromo-2-(methylsulfonyl)thiazole CAS No. 1209457-93-1

4-Bromo-2-(methylsulfonyl)thiazole

Cat. No.: B1376783
CAS No.: 1209457-93-1
M. Wt: 242.1 g/mol
InChI Key: WYDMVBLJOSZWLJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylsulfonyl)thiazole is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

4-Bromo-2-(methylsulfonyl)thiazole plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as dihydropteroate synthetase (DHPS), which is crucial for folate synthesis in cells . By inhibiting DHPS, this compound exerts a bacteriostatic effect, preventing bacterial cell division . Additionally, this compound has been shown to interact with various proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting DHPS, by binding to its active site and preventing substrate access . This inhibition disrupts the folate synthesis pathway, leading to impaired nucleic acid synthesis and cell division. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as antibacterial activity and modulation of metabolic pathways . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. It affects the folate synthesis pathway by inhibiting DHPS, leading to reduced folate levels and impaired nucleic acid synthesis . Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes involved in energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can interact with various binding proteins, influencing its localization and distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound can accumulate in mitochondria, affecting mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(methylsulfonyl)thiazole typically involves the bromination of 2-(methylsulfonyl)thiazole. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and scalable methods to produce the compound in high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(methylsulfonyl)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can participate in oxidation-reduction reactions, altering the compound’s oxidation state and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts to facilitate the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups, leading to a variety of substituted thiazoles.

    Oxidation and Reduction: Products may include sulfoxides or sulfones, depending on the specific reaction conditions.

Scientific Research Applications

4-Bromo-2-(methylsulfonyl)thiazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

    2-(Methylsulfonyl)thiazole: Lacks the bromine substituent, resulting in different reactivity and applications.

    4-Chloro-2-(methylsulfonyl)thiazole:

    4-Bromo-2-(methylthio)thiazole: Contains a methylthio group instead of a methylsulfonyl group, affecting its chemical properties and reactivity.

Uniqueness: 4-Bromo-2-(methylsulfonyl)thiazole is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various compounds and a subject of interest in scientific research.

Properties

IUPAC Name

4-bromo-2-methylsulfonyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2S2/c1-10(7,8)4-6-3(5)2-9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDMVBLJOSZWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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